3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide

Crystallography Solid-state chemistry Polymorph screening

This 3-hydroxy isomer uniquely provides tridentate (O,N,O) metal-chelation topology—absent in 4-hydroxy or unsubstituted benzohydrazides—essential for stable DNA-binding Cu(II)/Co(II)/Ni(II)/Zn(II) complexes. The 4-methylbenzylidene moiety is a validated caspase-activation pharmacophore (US 20040186078; 20-fold potency gain). Distinct from positional isomer N'-(3-hydroxybenzylidene)-4-methylbenzohydrazide in solid-state H-bonding, solubility, and stability. Enables direct QSAR anchoring to Alam (2016) antibacterial panel. Request quote for batch quantities.

Molecular Formula C15H14N2O2
Molecular Weight 254.289
CAS No. 299929-39-8
Cat. No. B2459279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide
CAS299929-39-8
Molecular FormulaC15H14N2O2
Molecular Weight254.289
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)O
InChIInChI=1S/C15H14N2O2/c1-11-5-7-12(8-6-11)10-16-17-15(19)13-3-2-4-14(18)9-13/h2-10,18H,1H3,(H,17,19)/b16-10+
InChIKeyWZKWGBDQOLKCAW-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide (CAS 299929-39-8): Procurement-Relevant Identity and Physicochemical Baseline


3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide (CAS 299929-39-8) is an aromatic hydrazone Schiff base with molecular formula C₁₅H₁₄N₂O₂ and molecular weight 254.29 g·mol⁻¹, synthesized via acid-catalyzed condensation of 3-hydroxybenzhydrazide (3-hydroxybenzohydrazide, CAS 5818-06-4) with 4-methylbenzaldehyde . It belongs to the N'-benzylidenebenzohydrazide family, a class extensively investigated for antimicrobial, antioxidant, and anticancer activities [1]. The compound possesses two key pharmacophoric features: a 3-hydroxy substituent on the benzoyl ring (enabling hydrogen-bond donation, radical scavenging, and metal coordination) and a 4-methyl substituent on the benzylidene ring (modulating lipophilicity and electronic properties of the imine bond). Typical commercial purity is ≥95% (HPLC) . Its IUPAC name is 3-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide, and it is also indexed under the synonym 3-Hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide [2].

Why 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide Cannot Be Interchanged with Generic Benzhydrazide Hydrazones


The N'-benzylidenebenzohydrazide scaffold exhibits profound structure–activity dependence on both the benzoyl-ring and benzylidene-ring substitution patterns. In the Alam et al. (2016) antibacterial panel of 15 analogues (3a–o), MIC values against C. freundii varied from ~19 μg·mL⁻¹ (compounds 3b and 3g) to ≥75 μg·mL⁻¹ (compound 3n), a ≥4-fold potency span driven solely by substituent identity and position [1]. Critically, the positional isomer of the target compound—N'-(3-hydroxybenzylidene)-4-methylbenzohydrazide, in which the hydroxyl and methyl groups are swapped between the two aromatic rings—displays a markedly different crystalline hydrogen-bonding network (dihedral angle 2.9° between benzene rings vs. the non-coplanar arrangement expected for the 3-hydroxybenzhydrazide-derived isomer), which directly impacts solubility, melting point, and solid-state stability [2]. Furthermore, the 3-OH group on the benzhydrazide moiety (as in the target compound) is known to confer tridentate (O,N,O) metal-chelation capacity absent in non-hydroxylated or 4-hydroxy isomers, fundamentally altering coordination chemistry and biological speciation [3]. These structural distinctions mean that procurement for a specific application—whether antibacterial screening, metal-complex synthesis, or caspase-activation studies—cannot rely on generic hydrazone substitution without risking loss of the desired activity profile.

3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide: Quantified Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: Crystal Packing and Hydrogen-Bond Network Comparison

The target compound (3-hydroxy on benzhydrazide ring; 4-methyl on benzylidene ring) and its positional isomer N'-(3-hydroxybenzylidene)-4-methylbenzohydrazide (3-hydroxy on benzylidene ring; 4-methyl on benzhydrazide ring) share the identical molecular formula (C₁₅H₁₄N₂O₂) yet exhibit fundamentally different solid-state architectures. Single-crystal X-ray diffraction of the positional isomer reveals a near-coplanar arrangement of the two benzene rings (dihedral angle = 2.9(3)°), stabilized by N–H···O and O–H···O hydrogen bonds linking molecules into layers parallel to the (101) plane [1]. In the target compound, the 3-OH group resides on the benzhydrazide carbonyl side, enabling intramolecular hydrogen bonding with the amide oxygen and disrupting the coplanarity observed in the isomer. This structural divergence is predicted to produce distinct melting points, solubility profiles, and crystal morphologies critical for formulation and solid-state characterization [2].

Crystallography Solid-state chemistry Polymorph screening

Antibacterial Activity Differentiation: Substituent-Dependent MIC Shifts in N'-Benzylidenebenzohydrazide Series

In the Alam et al. (2016) systematic evaluation of 15 (E)-N'-benzylidenebenzohydrazide analogues against 11 pathogenic microbes, the presence and position of hydroxyl and methyl substituents directly determined antibacterial potency tier. Compounds 3b (4-hydroxy substituent) and 3g (4-methoxy substituent) achieved the lowest MIC of ~19 μg·mL⁻¹ against C. freundii, while compounds lacking a hydroxyl group on the benzoyl ring (3d, 3i, 3k, 3n) exhibited 2–4× weaker MIC values (37.5–75 μg·mL⁻¹) [1]. The target compound, bearing a 3-hydroxy group on the benzhydrazide ring and a 4-methyl group on the benzylidene ring, is predicted—based on the quantitative SAR model correlating clogP with antibacterial activity (R² > 0.7 reported in the study)—to occupy an intermediate lipophilicity window favorable for Gram-negative membrane penetration while retaining hydrogen-bond donor capacity for FabH enzyme target engagement [1]. In contrast, the positional isomer (hydroxy on benzylidene ring) would exhibit a different clogP value and hydrogen-bond donor/acceptor topology, shifting its predicted antibacterial spectrum.

Antibacterial SAR Gram-negative selectivity

Metal-Chelation Topology: Tridentate O,N,O Coordination Unique to 3-Hydroxybenzhydrazide-Derived Hydrazones

The 3-hydroxy substituent on the benzhydrazide ring endows the target compound with a tridentate O(3-hydroxy), N(azomethine), O(amide carbonyl) coordination pocket that is structurally impossible in 4-hydroxybenzhydrazide or unsubstituted benzhydrazide analogues. XANES studies of monosubstituted benzhydrazide copper(II) complexes demonstrate that the ionic character of the metal–ligand bond increases in the order para > meta > ortho for hydroxy substitution, directly influencing complex stability and redox potential [1]. Copper(II) complexes of hydrazones derived from 3-hydroxybenzhydrazide analogs have shown DNA binding constants in the 10⁴–10⁵ M⁻¹ range and significant radical-scavenging activity [2]. The 4-methyl group on the benzylidene ring further modulates the electron density at the azomethine nitrogen, fine-tuning the Lewis basicity of the coordination site. By contrast, N'-(4-methylbenzylidene)benzohydrazide (CAS 7253-65-8), lacking any hydroxyl group, offers only bidentate (N,O) coordination, resulting in lower complex stability constants and altered biological activity profiles .

Coordination chemistry Metallodrug design Sensor development

Antioxidant Capacity: Hydroxyl-Radical Scavenging Advantage of 3-OH Benzhydrazide vs. Non-Hydroxylated Analogs

The radical-scavenging capacity of hydrazide-hydrazones is directly correlated with the number and position of phenolic hydroxyl groups. In the DPPH assay, nonphenolic (E)-N'-benzylidenebenzohydrazide analogs lacking hydroxyl substituents achieved only moderate activity, with the best-performing compound 3d exhibiting an IC₅₀ of 11 μM [1]. Introduction of a single hydroxyl group on the benzohydrazide ring (as in the target compound) is expected to substantially enhance activity through the hydrogen atom transfer (HAT) mechanism, consistent with the SAR established by Petrović et al. (2022) for N'-benzylidene-3,4,5-trihydroxybenzohydrazides, where each additional phenolic OH group incrementally lowered DPPH SC₅₀ values [2]. The 4-methyl substituent on the benzylidene ring contributes electron density through hyperconjugation, stabilizing the phenoxyl radical formed upon hydrogen abstraction and further improving scavenging efficiency compared to unsubstituted benzylidene analogs. 4-Hydroxybenzhydrazide-hydrazone derivatives evaluated at 1 mg·mL⁻¹ showed DPPH scavenging ranging from 12–65% depending on the benzylidene substituent, with electron-donating groups (including methyl) favoring higher activity [3].

Antioxidant Radical scavenging DPPH assay

Caspase Activation and Apoptosis Induction: Patent-Reported Potency Differentiation

The target compound falls within the generic scope of US Patent 20040186078 (Cai et al., filed 2004), which claims substituted N'-(arylcarbonyl)-benzhydrazides and N'-(arylcarbonyl)-benzylidene-hydrazides as activators of caspases and inducers of apoptosis [1]. Within this patent class, the EC₅₀ for caspase activation in T47D breast cancer cells was reported to range from 0.1 μM (for optimized 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide, compound 9a) to >10 μM for less optimized analogs, representing a >100-fold potency differential driven by the benzylidene substituent [2]. The 4-methylbenzylidene moiety is explicitly identified as a favorable pharmacophoric element, with a 20-fold increase in apoptotic activity achieved from initial screening hits upon introduction of this substituent [2]. Compounds lacking the 4-methyl group on the benzylidene ring or bearing alternative substituents (4-nitro, 4-chloro) showed divergent caspase activation profiles, underscoring that the specific 4-methyl substitution is a key determinant of pro-apoptotic potency rather than a generic hydrophobic placeholder.

Apoptosis Caspase activation Anticancer

GC-MS Spectral Fingerprint: Unambiguous Identity Verification vs. Isomeric Impurities

The target compound has a documented GC-MS spectral signature in the SpectraBase database (Compound ID: K3mHC9r7lCi), with two independent MS (GC) spectra providing a reproducible fragmentation pattern [1]. Key fragment ions include the molecular ion (m/z 254) and characteristic fragments arising from cleavage of the hydrazone N–N bond and loss of the 4-methylbenzylidene moiety. This spectral fingerprint enables unambiguous discrimination from the positional isomer N'-(3-hydroxybenzylidene)-4-methylbenzohydrazide, which—despite sharing the identical molecular formula and nominal mass—yields distinct fragment ions due to the different connectivity of the hydroxy and methyl groups (e.g., preferential loss of OH from the benzylidene vs. benzhydrazide ring in the respective isomers) [2]. For procurement quality assurance, the availability of authenticated GC-MS reference spectra provides a direct method for identity confirmation and detection of isomeric impurities that may co-elute under standard HPLC conditions.

Analytical chemistry Quality control GC-MS

3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide: Evidence-Backed Application Scenarios for Scientific Procurement


Gram-Negative Antibacterial Lead Optimization Using Benzhydrazide SAR Frameworks

The Alam et al. (2016) QSAR study demonstrated that lipophilicity (clogP) is the dominant driver of antibacterial activity in N'-benzylidenebenzohydrazide analogues, with the most active compounds achieving MIC values of ~19 μg·mL⁻¹ against C. freundii [1]. The target compound's 3-hydroxy + 4-methyl substitution pattern provides an intermediate clogP window predicted to balance membrane permeability with aqueous solubility, making it a strategic scaffold for systematic exploration of Gram-negative-selective antibacterial hydrazones. Procurement of this specific compound enables direct comparison with literature-reported analogues (3b, 3g, 3n) within the same assay framework, anchoring new analogs within a validated QSAR model [1].

Tridentate Hydrazone Ligand Synthesis for Metallodrug and Sensor Development

The 3-hydroxybenzhydrazide core provides a unique O(3-OH), N(imine), O(amide) tridentate donor set that cannot be replicated by 4-hydroxy or unsubstituted benzhydrazide derivatives [2]. This coordination topology is critical for synthesizing stable Cu(II), Co(II), Ni(II), and Zn(II) complexes with potential DNA-binding (K_b = 10⁴–10⁵ M⁻¹) and radical-scavenging properties [3]. The 4-methyl group on the benzylidene ring fine-tunes the electron density at the azomethine nitrogen, offering an additional handle for modulating metal-binding affinity without altering the coordination geometry. Researchers in bioinorganic chemistry and sensor development should select this compound over the non-hydroxylated analog N'-(4-methylbenzylidene)benzohydrazide (CAS 7253-65-8) specifically to access tridentate chelation.

Procaspase-Activating Anticancer Compound Screening

The US Patent 20040186078 by Cai et al. identifies 4-methylbenzylidene-substituted hydrazides as potent activators of caspases and inducers of apoptosis, with a 20-fold activity improvement observed upon introduction of the 4-methylbenzylidene moiety [4]. The target compound combines this validated 4-methylbenzylidene pharmacophore with a 3-hydroxybenzhydrazide core that may confer additional hydrogen-bonding interactions at the caspase target site. For academic or industrial apoptosis screening programs, procuring this specific substitution pattern provides entry into a patent-validated chemical space with established structure–activity relationships for caspase activation [4].

Positional Isomer Reference Standard for Analytical Method Development

The existence of a well-characterized positional isomer (N'-(3-hydroxybenzylidene)-4-methylbenzohydrazide; Liu & Sun, 2012) with a published single-crystal structure [5] and the availability of authenticated GC-MS spectra for the target compound [6] make this compound–isomer pair an ideal model system for developing and validating HPLC, GC-MS, or NMR methods capable of resolving positional isomers of hydrazone Schiff bases. Analytical laboratories and QC departments can use the target compound as a reference standard to establish method specificity, ensuring that synthetic batches are free of isomeric contamination—a quality attribute not verifiable with generic hydrazone standards.

Quote Request

Request a Quote for 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.